molecular formula C3H3N2NaO2S B13152432 Sodium 1H-imidazole-2-sulfinate

Sodium 1H-imidazole-2-sulfinate

Cat. No.: B13152432
M. Wt: 154.13 g/mol
InChI Key: WDFZKAJDBFUECS-UHFFFAOYSA-M
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Description

Sodium 1H-imidazole-2-sulfinate is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring structure is known for its stability and reactivity, making it a valuable component in many chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-imidazole-2-sulfinate typically involves the reaction of imidazole with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction conditions often include controlled temperatures and pressures to ensure the formation of the desired sulfinate compound. The general reaction can be represented as follows: [ \text{Imidazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-imidazole-2-sulfinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to other functional groups.

    Substitution: The sulfinate group can be substituted with other nucleophiles, leading to a variety of imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonate derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Sodium 1H-imidazole-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Sodium 1H-imidazole-2-sulfinate involves its interaction with various molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions that modify biological molecules. This reactivity is crucial for its potential therapeutic effects, as it can interact with enzymes and other proteins, altering their function and activity.

Comparison with Similar Compounds

  • Sodium 1H-imidazole-4-sulfinate
  • Sodium 1H-imidazole-5-sulfinate
  • Sodium 1H-benzimidazole-2-sulfinate

Comparison: Sodium 1H-imidazole-2-sulfinate is unique due to its specific position of the sulfinate group on the imidazole ring, which influences its reactivity and applications. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other sulfinates may not be as effective.

Properties

Molecular Formula

C3H3N2NaO2S

Molecular Weight

154.13 g/mol

IUPAC Name

sodium;1H-imidazole-2-sulfinate

InChI

InChI=1S/C3H4N2O2S.Na/c6-8(7)3-4-1-2-5-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1

InChI Key

WDFZKAJDBFUECS-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(N1)S(=O)[O-].[Na+]

Origin of Product

United States

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